Predicted LogP and PSA Values vs. 4H-Pyran-4-one: Computational Physicochemical Comparison
Computational predictions indicate that 4H-Pyran-4-imine possesses a LogP of 0.85880 and PSA of 36.99 Ų [1]. In contrast, the carbonyl analog 4H-pyran-4-one exhibits a lower LogP of approximately -0.5 to 0.2 (experimental values vary by source) and a higher PSA of approximately 43-47 Ų due to the additional oxygen atom's hydrogen-bonding capacity. This difference—approximately 0.6-1.3 LogP units and 6-10 Ų PSA—suggests that 4H-Pyran-4-imine may exhibit moderately enhanced membrane permeability at the cost of slightly reduced aqueous solubility relative to its carbonyl counterpart. These values represent computational predictions only; no experimental LogP, solubility, or permeability data for 4H-Pyran-4-imine were identified in peer-reviewed literature.
| Evidence Dimension | Lipophilicity and polar surface area (computational) |
|---|---|
| Target Compound Data | LogP: 0.85880; PSA: 36.99 Ų |
| Comparator Or Baseline | 4H-Pyran-4-one: LogP ≈ -0.5 to 0.2 (experimental, variable); PSA ≈ 43-47 Ų (calculated) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.3; ΔPSA ≈ -6 to -10 Ų |
| Conditions | Computational predictions from ChemSrc database; comparator values from PubChem and vendor sources |
Why This Matters
LogP and PSA differences influence compound selection when optimizing lead candidates for blood-brain barrier penetration or oral bioavailability, though experimental validation remains required.
- [1] ChemSrc. pyran-4-imine (CAS 194030-97-2) physicochemical properties: LogP 0.85880, PSA 36.99000. View Source
